molecular formula C18H14N2O2S B480856 N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide CAS No. 432502-91-5

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B480856
CAS No.: 432502-91-5
M. Wt: 322.4g/mol
InChI Key: NXCSKPGYAZOLMS-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide is a complex organic compound that features a phenothiazine core linked to a furan ring through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine-10-carboxylic acid with furan-2-ylmethylamine. The reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out under mild conditions, often at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The phenothiazine core can be reduced to form dihydrophenothiazine derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate into DNA, disrupting its function and leading to cell death. The furan ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide is unique due to the combination of the phenothiazine core and the furan ring. This combination imparts unique electronic properties and potential biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)phenothiazine-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-18(19-12-13-6-5-11-22-13)20-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)20/h1-11H,12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCSKPGYAZOLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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